molecular formula C7H6BrNO2 B189058 4-Amino-3-bromobenzoic acid CAS No. 6311-37-1

4-Amino-3-bromobenzoic acid

Cat. No.: B189058
CAS No.: 6311-37-1
M. Wt: 216.03 g/mol
InChI Key: BFIVZIVVJNFTIQ-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and the bromine atom at the third carbon of the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

    Bromination of 4-Aminobenzoic Acid: One common method involves the bromination of 4-aminobenzoic acid using bromine in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure selective bromination at the desired position.

    Amination of 3-Bromobenzoic Acid: Another approach is the amination of 3-bromobenzoic acid. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced to the brominated benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly the reduction of the carboxylic acid group to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 4-Amino-3-hydroxybenzoic acid, 4-Amino-3-alkoxybenzoic acid.

    Oxidation: 4-Nitro-3-bromobenzoic acid, 4-Nitroso-3-bromobenzoic acid.

    Reduction: 4-Amino-3-bromobenzyl alcohol, 4-Amino-3-bromobenzaldehyde.

Biochemical Analysis

Biochemical Properties

It is known to be used in peptide synthesis , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its role in peptide synthesis , it may influence cell function by participating in the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism

Scientific Research Applications

4-Amino-3-bromobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-amino-3-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Amino-3-hydroxybenzoic acid
  • 4-Amino-3-methoxybenzoic acid
  • 3-Amino-4-bromobenzoic acid
  • 4-Aminobenzoic acid

Comparison: 4-Amino-3-bromobenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct reactivity and properties. Compared to 4-aminobenzoic acid, the bromine atom enhances its electrophilic character, making it more reactive in substitution reactions. The position of the substituents also influences the compound’s steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

4-amino-3-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIVZIVVJNFTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286040
Record name 4-Amino-3-bromobenzoic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-37-1
Record name 4-Amino-3-bromobenzoic acid
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Record name 4-Amino-3-bromobenzoic acid
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Record name 6311-37-1
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Record name 4-Amino-3-bromobenzoic acid
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Record name 4-Amino-3-bromobenzoic acid
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Synthesis routes and methods

Procedure details

4-Amino-benzoic acid (100 mmol) was dissolved in DMF (50 mL) and N-bromosuccinimide (100 mmol) was added. Stirred at ambient temperature for 18 h, the reaction mixture was then poured into water (100 mL). The product was removed by filtration, washed with water and dried in vacuo to give 4-amino-3-bromo-benzoic acid.
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Amino-3-bromobenzoic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C7H6BrNO2 []. From this formula, the molecular weight can be calculated as 216.04 g/mol.

Q2: What are the key structural features of this compound revealed by the study?

A2: The study elucidates the crystal structure of this compound. Key findings include:

  • Asymmetric unit: The crystal consists of two slightly different molecules of this compound in the asymmetric unit [].
  • Dimer formation: The carboxylic acid groups of two molecules interact via O—H⋯O hydrogen bonds to form dimers [].
  • Polymeric forms: These dimers further connect through additional hydrogen bonds, creating a network and forming ring motifs classified as R 2 1(6), R 3 2(8) and R 3 3(15) [].

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